N-(tert-Butoxycarbonyl)-L-serine

Vue d'ensemble

Description

The compound “N-(tert-Butoxycarbonyl)-L-serine” likely refers to L-serine that has been modified with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect amine groups and prevent unwanted side reactions .

Synthesis Analysis

The Boc group can be added to L-serine through a reaction with di-tert-butyl dicarbonate in the presence of a base . This reaction typically occurs in an organic solvent such as dichloromethane .Molecular Structure Analysis

The molecular structure of “N-(tert-Butoxycarbonyl)-L-serine” would include the structures of both L-serine and the Boc group. L-serine is an amino acid with a hydroxyl side chain, and the Boc group consists of a carbonyl group bonded to an oxygen, which is bonded to a tert-butyl group .Chemical Reactions Analysis

In peptide synthesis, the Boc group can be removed through an acid-catalyzed reaction, often using trifluoroacetic acid . This deprotection allows the amine group of L-serine to participate in subsequent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(tert-Butoxycarbonyl)-L-serine” would be influenced by both the L-serine and Boc components of the molecule. For example, the presence of the Boc group would likely increase the molecule’s overall hydrophobicity compared to L-serine alone .Applications De Recherche Scientifique

Peptide Synthesis

Boc-Ser-OH is widely used in peptide synthesis . It serves as a building block for the synthesis of peptides, particularly in the Boc solid-phase peptide synthesis method . This method is advantageous because it allows for the sequential addition of amino acids to a growing peptide chain while the N-terminus remains protected by the Boc group.

Chemoselective Protection

In the field of organic synthesis, Boc-Ser-OH is employed for the chemoselective protection of amines. This process is crucial for preventing unwanted reactions at the amine group during complex synthetic procedures . The Boc group is a standard protecting group that can be removed under mild acidic conditions without affecting other sensitive functional groups.

Green Chemistry

Boc-Ser-OH plays a role in green chemistry applications. It is used in environmentally conscious in-water peptide synthesis, which is a solvent-free method that aligns with the principles of green chemistry . This approach reduces the environmental impact of peptide synthesis by avoiding the use of harmful organic solvents.

Synthesis of Amino Acid Derivatives

Researchers utilize Boc-Ser-OH for the synthesis of various amino acid derivatives . These derivatives are essential intermediates in the production of more complex molecules, including pharmaceuticals and biologically active compounds .

Medicinal Chemistry

In medicinal chemistry , Boc-Ser-OH is a key precursor in the design and development of new drugs. It is used to create compounds with potential therapeutic effects, such as enzyme inhibitors or receptor modulators .

Bioconjugation

Boc-Ser-OH is used in bioconjugation techniques. It allows for the attachment of various functional groups to biomolecules, which is a critical step in the development of diagnostic agents, drug delivery systems, and biologically active conjugates .

Material Science

In material science , Boc-Ser-OH can be incorporated into polymers to impart specific properties, such as biodegradability or bioactivity. This application is particularly relevant in the development of biocompatible materials for medical devices .

Catalysis Research

Lastly, Boc-Ser-OH is involved in catalysis research . It is used to study new catalytic processes that can improve the efficiency and selectivity of chemical reactions, which is vital for the advancement of sustainable industrial processes .

Mécanisme D'action

Target of Action

Boc-Ser-OH, also known as N-(tert-Butoxycarbonyl)-L-serine, is primarily used as a building block in peptide synthesis

Mode of Action

As a derivative of the amino acid serine, Boc-Ser-OH is used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino group during peptide synthesis . This allows for the selective formation of peptide bonds without unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed to reveal the original amino group .

Biochemical Pathways

The peptides synthesized using boc-ser-oh can be involved in various biochemical pathways depending on their structure and function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final peptide product would depend on its specific structure and properties .

Result of Action

The result of Boc-Ser-OH’s action is the successful synthesis of peptides without unwanted side reactions. The specific effects at the molecular and cellular level would depend on the structure and function of the synthesized peptide .

Action Environment

The action of Boc-Ser-OH is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the synthesis and the yield of the final product . The stability of Boc-Ser-OH is also an important consideration, and it is typically stored at low temperatures (2-8°C) to maintain its reactivity .

Orientations Futures

Propriétés

IUPAC Name |

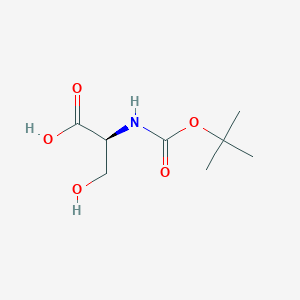

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOAKXBXYSJBGX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317842 | |

| Record name | BOC-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butoxycarbonyl)-L-serine | |

CAS RN |

3262-72-4 | |

| Record name | BOC-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3262-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOC-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[tert-butoxycarbonyl]-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Boc-L-serine?

A1: The molecular formula of Boc-L-serine is C8H15NO5, and its molecular weight is 205.21 g/mol.

Q2: Is there spectroscopic data available for Boc-L-serine?

A2: Yes, several papers mention using spectroscopic techniques to confirm the structure of Boc-L-serine and its derivatives. These include:

- 1H NMR: Used extensively to confirm the structure of synthesized compounds. [, , , , , , , , , , ]

- 13C NMR: Employed alongside 1H NMR for structural confirmation. [, ]

- 31P NMR: Used when synthesizing and characterizing phosphate-containing derivatives of Boc-L-serine. [, ]

- Infrared Spectroscopy: Applied to identify functional groups and confirm structural modifications. []

- Mass Spectrometry: Utilized to determine molecular weight and fragmentation patterns. [, ]

Q3: What are the main applications of Boc-L-serine in synthesis?

A3: Boc-L-serine serves as a crucial building block for:

- Peptide Synthesis: It's a common starting material for synthesizing peptides containing serine residues. [, , , , , , , , , , , ]

- Sphingolipid Synthesis: Used to synthesize various sphingolipids, including sphingomyelin, ceramide, sphingosine, and sphingosine 1-phosphate. []

- Non-natural Amino Acid Synthesis: Acts as a precursor for synthesizing non-natural α-amino acids via palladium-catalyzed cross-coupling reactions. []

- Glycopeptide Mimics: Used in the synthesis of amino acids that facilitate the rapid creation of neoglycopeptides. []

Q4: Can you provide an example of a specific reaction where Boc-L-serine is used as a starting material?

A6: One example is the synthesis of 1,2-Diacyl-sn-Glycerophosphatidylserine. Here, Boc-L-serine benzhydryl ester is coupled with 1,2-Diacylglycerol through a phosphite-triester intermediate, ultimately leading to the formation of the desired phosphatidylserine. []

Q5: What type of reactions are commonly employed with Boc-L-serine as a building block?

A5: Boc-L-serine is frequently subjected to:

- Coupling Reactions: Utilized to form peptide bonds with other amino acids. [, , , , , , , , , , ]

- Protection and Deprotection Reactions: The Boc group and other protecting groups on the hydroxyl group are selectively added and removed to facilitate specific transformations. [, , ]

- Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are used to introduce diverse functional groups at the beta-position of the serine moiety. []

Q6: What are some examples of biological applications of compounds derived from Boc-L-serine?

A6:

- Liposome Formation: Phosphatidylserine, synthesized from Boc-L-serine, is a crucial component of liposomes used in drug delivery and model membrane systems. []

- Radioprotective Effects: The novel alkaloid, Orychophragine D, synthesized using Boc-L-serine as a starting material, exhibits significant radioprotective activity. []

- Antiproliferative Activity: Chiral 5-hydroxy-2-N-acyl-(3E)-sphingenines, derived from Boc-L-serine, display higher antiproliferative activity than natural ceramides on MCF-7 cells, suggesting potential applications in cancer research. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

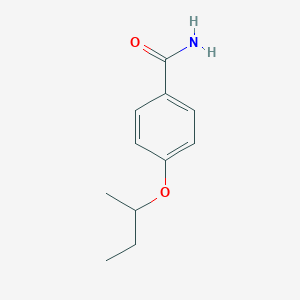

![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)